molecular formula C129H211N35O48 B549688 Human c-peptide CAS No. 33017-11-7

Human c-peptide

货号: B549688
CAS 编号: 33017-11-7
分子量: 3020.3 g/mol
InChI 键: VOUAQYXWVJDEQY-QENPJCQMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

C-Peptide, or connecting peptide, is a 31-amino-acid polypeptide that is cleaved from proinsulin during insulin synthesis in the pancreatic beta-cells and is subsequently secreted into the bloodstream in equimolar amounts to insulin . Due to its longer half-life (20-30 minutes) and negligible hepatic extraction compared to insulin, C-Peptide serves as a more stable and reliable marker for assessing endogenous pancreatic beta-cell function and insulin secretory reserve . This makes it an invaluable tool in diabetes research, particularly for differentiating between type 1 and type 2 diabetes, with a fasting plasma level below 0.2 nmol/l (approximately 0.6 ng/ml) being indicative of type 1 diabetes . Beyond its role as a diagnostic marker, C-Peptide is now recognized as a bioactive molecule with significant research value. It binds specifically to cell membranes, potentially via a G-protein-coupled receptor, and activates several intracellular signaling pathways, including Ca2+-dependent cascades, MAPK, and PI3K . This activity leads to the stimulation of key enzymes such as endothelial nitric oxide synthase (eNOS) and Na+, K+-ATPase . Consequently, C-Peptide has been shown in research models to exert antioxidant, anti-apoptotic, and anti-inflammatory effects, making it a critical reagent for investigating the molecular mechanisms underlying diabetic microvascular complications and exploring potential therapeutic applications for neuropathy, nephropathy, and vascular dysfunction . This product is presented for laboratory research applications and is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or personal use.

属性

IUPAC Name

(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[2-[(2S)-2-[[2-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(1S)-4-amino-1-carboxy-4-oxobutyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C129H211N35O48/c1-58(2)42-77(155-113(195)74(31-39-102(184)185)151-127(209)105(65(15)16)162-114(196)71(25-32-88(131)167)145-95(174)54-141-126(208)104(64(13)14)161-115(197)72(26-33-89(132)168)150-118(200)80(45-61(7)8)156-121(203)83(48-103(186)187)159-112(194)73(30-38-101(182)183)148-107(189)67(18)143-109(191)69(130)24-36-99(178)179)111(193)138-50-93(172)135-49-92(171)136-55-98(177)163-40-20-22-86(163)124(206)140-51-94(173)142-66(17)106(188)137-52-96(175)146-84(56-165)122(204)157-81(46-62(9)10)119(201)152-75(27-34-90(133)169)128(210)164-41-21-23-87(164)125(207)160-78(43-59(3)4)116(198)144-68(19)108(190)154-79(44-60(5)6)117(199)149-70(29-37-100(180)181)110(192)139-53-97(176)147-85(57-166)123(205)158-82(47-63(11)12)120(202)153-76(129(211)212)28-35-91(134)170/h58-87,104-105,165-166H,20-57,130H2,1-19H3,(H2,131,167)(H2,132,168)(H2,133,169)(H2,134,170)(H,135,172)(H,136,171)(H,137,188)(H,138,193)(H,139,192)(H,140,206)(H,141,208)(H,142,173)(H,143,191)(H,144,198)(H,145,174)(H,146,175)(H,147,176)(H,148,189)(H,149,199)(H,150,200)(H,151,209)(H,152,201)(H,153,202)(H,154,190)(H,155,195)(H,156,203)(H,157,204)(H,158,205)(H,159,194)(H,160,207)(H,161,197)(H,162,196)(H,178,179)(H,180,181)(H,182,183)(H,184,185)(H,186,187)(H,211,212)/t66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,104-,105-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOUAQYXWVJDEQY-QENPJCQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)CNC(=O)C(C)NC(=O)CNC(=O)C2CCCN2C(=O)CNC(=O)CNC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)CNC(=O)CNC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C129H211N35O48
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00186651
Record name Proinsulin C-peptide (human)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00186651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

3020.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33017-11-7, 59112-80-0
Record name Proinsulin C-peptide (human)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033017117
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name C-peptide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16187
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Proinsulin C-peptide (human)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00186651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

准备方法

Solid-Phase Peptide Synthesis (SPPS)

Traditional SPPS remains the cornerstone of C-peptide preparation, utilizing fluorenylmethyloxycarbonyl (Fmoc) or tert-butyloxycarbonyl (Boc) protecting groups. The process involves iterative coupling of amino acids in the C-to-N direction, with carbodiimides like dicyclohexylcarbodiimide (DCC) activating carboxyl groups for amide bond formation. For example, the synthesis of C-peptide analogs requires precise control over side-chain protections (e.g., tert-butyl for glutamic acid) to prevent undesired reactions. A typical protocol involves:

  • Resin functionalization : Wang or 2-chlorotrityl chloride resins anchor the C-terminal amino acid.

  • Deprotection : 20% piperidine in DMF removes Fmoc groups, while trifluoroacetic acid (TFA) cleaves tert-butyl protections.

  • Coupling : HBTU or HATU mediates amino acid activation, achieving >98% coupling efficiency per cycle.

Challenges : Racemization at cysteine residues (if present) and aggregation of hydrophobic sequences necessitate optimized solvents (e.g., DMF with 0.1 M HOBt).

N-to-C Peptide Synthesis

Recent advances in N-to-C elongation offer a sustainable alternative to SPPS, minimizing protecting groups and chemical waste. Key methodologies include:

  • Thioacid-mediated coupling : Peptide thioacids (e.g., Ac-Leu-Thr-Cys(SH)-OH) undergo oxidative bond formation with unprotected amino acids, achieving 85–92% yields with <2% epimerization.

  • Transamidation strategies : Zinc-catalyzed reactions enable fragment couplings using 2-aminopyridine intermediates, suitable for synthesizing C-peptide segments (e.g., Glu-Ala-Leu-Gly).

Advantages :

  • Reduced reliance on Fmoc/tBu protections.

  • Compatible with convergent synthesis for large-scale production.

Recombinant Expression Systems

Proinsulin Processing in Microbial Hosts

C-peptide is naturally excised from proinsulin during insulin maturation. Recombinant systems exploit this mechanism:

  • Pichia pastoris : A codon-optimized proinsulin gene expressed in Pichia yields 120–150 mg/L of proinsulin, which is enzymatically cleaved using trypsin and carboxypeptidase B to isolate C-peptide.

  • Escherichia coli : Inclusion body expression followed by refolding and CNBr cleavage produces C-peptide at 60–80 mg/L, though purity requires additional chromatographic steps.

Key parameters :

HostYield (mg/L)Purity (%)Refinement Steps
Pichia15095Ion-exchange, HPLC
E. coli8085CNBr cleavage, SEC

Cell-Free Protein Synthesis

Emerging platforms utilize wheat germ or E. coli lysates for rapid C-peptide production (6–8 hours), achieving 0.5–1.2 mg/mL yields without proteolytic degradation.

Purification and Analytical Validation

Solid-Phase Extraction (SPE)

Anion-exchange SPE (e.g., Oasis MAX cartridges) isolates C-peptide from serum or fermentation broth with 90–95% recovery. Elution with methanol/1% formic acid ensures compatibility with downstream LC-MS/MS analysis.

Isotope Dilution LC-MS/MS

A reference method for absolute quantification employs:

  • Internal standard : 13C^{13}C-labeled C-peptide spiked into samples.

  • Chromatography : XSelect Peptide CSH C18 column (2.1 × 100 mm) with 0.4% formic acid/acetonitrile gradient.

  • Detection : MRM transitions at m/z 1,007.7 → 147.2 for C-peptide and m/z 1,011.7 → 147.2 for the IS.

Performance metrics :

  • Intra-assay CV: 1.2–2.8%.

  • Linearity: 50–2,000 pmol/L (R2^2 > 0.99).

Challenges and Innovations

Epimerization and Side Reactions

C-terminal cysteine residues in synthetic C-peptide analogs undergo β-elimination under basic conditions, forming dehydroalanine (up to 15% byproduct). Mitigation strategies include:

  • Low-temperature coupling : 0–4°C reduces racemization during Fmoc removal.

  • Thp/Mmt protections : Tetrahydropyran (Thp) and 4-methoxytrityl (Mmt) suppress thiol side reactions.

Sustainable Synthesis

N-to-C methods reduce solvent consumption by 40% and coupling reagent waste by 70% compared to SPPS. Life-cycle assessments highlight a 50% lower carbon footprint for thioacid-based protocols.

Comparative Analysis of Preparation Methods

MethodYield (%)Purity (%)Time (Days)Cost ($/g)
SPPS (Fmoc)75–8590–957–101,200
N-to-C Synthesis80–9088–935–7900
Pichia Expression70–8095–9814–21600
E. coli Expression60–7085–9010–14450

Data synthesized from .

化学反应分析

反应类型: 连接肽会经历各种化学反应,包括:

    氧化: 连接肽可以被活性氧 (ROS) 氧化,导致在半胱氨酸残基之间形成二硫键。

    还原: 二硫键的还原可以使用还原剂(例如二硫苏糖醇 (DTT) 或 β-巯基乙醇)来实现。

    取代: 连接肽中的氨基酸残基可以使用定点诱变进行取代,以研究特定残基对其功能的影响。

常用试剂和条件:

    氧化: 过氧化氢 (H2O2) 或其他 ROS。

    还原: 二硫苏糖醇 (DTT) 或 β-巯基乙醇。

    取代: 使用聚合酶链反应 (PCR) 和特异性引物的定点诱变。

主要形成的产物:

科学研究应用

Diagnostic Applications

C-peptide serves as a crucial biomarker for assessing pancreatic beta-cell function. Its measurement is essential in differentiating between types of diabetes, particularly in distinguishing type 1 diabetes from type 2 diabetes. C-peptide levels can indicate endogenous insulin production, which is vital for tailoring diabetes management strategies.

Key Findings:

  • Type 1 vs. Type 2 Diabetes: C-peptide levels are significantly lower in type 1 diabetes compared to type 2 diabetes, making it a valuable diagnostic tool for clinicians .
  • Clinical Studies: Research indicates that patients with preserved C-peptide levels experience fewer complications associated with diabetes, such as hypoglycemia and neuropathy .

Therapeutic Applications

Recent studies have highlighted the therapeutic potential of C-peptide in managing diabetes-related complications. Research suggests that C-peptide may exert protective effects on various tissues affected by diabetes.

Renal Protection

C-peptide has been shown to improve kidney function in diabetic models:

  • Animal Studies: In rodent models, C-peptide treatment reduced urinary protein excretion and improved glomerular morphology, indicating a protective effect against diabetic nephropathy .
  • Meta-Analysis: A meta-analysis revealed that C-peptide administration decreased glomerular hyperfiltration and proteinuria in type 1 diabetes patients .

Neuropathy Management

C-peptide may also play a role in alleviating diabetic neuropathy:

  • Clinical Observations: Studies demonstrated that exogenous C-peptide improved lower limb vibration perception in patients with type 1 diabetes, suggesting its potential to mitigate sensory nerve damage .

Cardiovascular Health

C-peptide's anti-inflammatory properties may contribute to cardiovascular health:

  • Mechanisms of Action: Research indicates that C-peptide reduces oxidative stress by inhibiting reactive oxygen species production and activating protective pathways in endothelial cells . This suggests a potential role in preventing vascular complications associated with diabetes.

Mechanistic Insights

The biological mechanisms underlying the effects of C-peptide are complex and involve various signaling pathways:

  • Antioxidant Effects: C-peptide has been shown to activate AMP-activated protein kinase (AMPK), which plays a critical role in reducing oxidative stress and apoptosis in endothelial cells exposed to high glucose levels .
  • Cellular Signaling: C-peptide interacts with specific receptors on cell membranes, initiating intracellular signaling cascades that promote cell survival and function .

Comparative Data on C-Peptide Applications

Application AreaFindings/EffectsReferences
Diagnostic ToolDifferentiates between diabetes types; reflects beta-cell function
Renal ProtectionReduces proteinuria; improves glomerular structure
Neuropathy ManagementEnhances sensory perception; mitigates nerve damage
Cardiovascular HealthReduces oxidative stress; promotes endothelial function

Case Studies

Case Study 1: Diabetic Nephropathy
A study involving diabetic rats treated with physiological doses of C-peptide showed significant improvements in kidney structure and function, highlighting its potential as a therapeutic agent against diabetic nephropathy.

Case Study 2: Neuropathy in Type 1 Diabetes
In clinical trials, type 1 diabetes patients receiving exogenous C-peptide demonstrated enhanced vibration perception and reduced neuropathic symptoms, suggesting a beneficial role for C-peptide supplementation.

作用机制

连接肽通过多种机制发挥其作用:

相似化合物的比较

Table 1: Molecular and Metabolic Properties

Property C-Peptide Insulin Proinsulin
Amino Acid Length 31 51 (A+B chains) 86
Half-Life 20–30 min 3–5 min 15–20 min
Clearance Organ Kidney Liver Liver/Kidney
Key Clinical Use β-cell function Glycemic control β-cell stress
Reference Material JCTLM CRM (801.8 mg/g) WHO IS 11/214 N/A

Table 2: Assay Method Variability

Method C-Peptide (CV%) Insulin (CV%)
Chemiluminescence (Lumipulse) 5–8% 10–15%
LC-MS/MS 3–5% 4–6%
Immunoassay Cross-Reactivity Minimal High (proinsulin)

Table 3: Clinical Associations

Biomarker Cardiovascular Risk Diabetes Prediction β-cell Function
C-Peptide OR 1.94–3.45 AUC 0.63–0.66 Strong correlation (r² = 0.999)
Insulin Confounding by exogenous use Limited utility Indirect via C-peptide
Proinsulin Not established Poor specificity Elevated in dysfunction

Research Findings on Clinical Associations

  • Diabetes Management : Preservation of residual C-peptide (>0.2 nmol/L) in type 1 diabetes correlates with reduced microvascular complications (HR 0.67, p < 0.001) .
  • Cardiovascular Risk : Elevated C-peptide associates with increased CVD risk (OR 1.94–3.45) in meta-analyses, though mechanisms (e.g., endothelial effects) remain debated .
  • Assay Harmonization: International comparisons show high correlation (r² = 0.999) between ID-MS and immunoassay methods after standardization, reducing inter-lab variability from 22.5% to 6.1% .

生物活性

C-peptide, a byproduct of insulin synthesis, has historically been regarded as an inert molecule. However, recent research has illuminated its significant biological activities and potential therapeutic roles in various physiological processes, particularly in relation to diabetes and its complications. This article reviews the biological activity of C-peptide, focusing on its mechanisms of action, effects on diabetic complications, and potential therapeutic applications.

Overview of C-Peptide

C-peptide, or connecting peptide, is a 31-amino acid peptide that is released into the bloodstream during the cleavage of proinsulin into insulin. Its biological half-life is significantly longer than that of insulin, allowing for distinct physiological effects that are increasingly recognized in clinical research.

C-peptide exerts its biological effects through several mechanisms:

  • Receptor Binding : C-peptide binds to specific G-protein-coupled receptors on various cell types, including endothelial cells and kidney cells. This binding activates intracellular signaling pathways that enhance cellular functions such as nitric oxide (NO) synthesis and sodium-potassium ATPase activity .
  • Gene Expression Modulation : C-peptide influences gene expression related to endothelial function and nephropathy. For instance, it promotes the transcription of endothelial nitric oxide synthase (eNOS) while inhibiting inducible nitric oxide synthase (iNOS), thereby modulating vascular health .
  • Cellular Repair and Growth : Research indicates that C-peptide may play a role in tissue repair mechanisms. It has been shown to enhance wound healing and promote cellular proliferation in various tissues .

1. Diabetic Complications

C-peptide has been studied extensively for its protective effects against diabetic complications:

  • Diabetic Nephropathy : C-peptide administration has demonstrated protective effects on renal function in diabetic models by reducing urinary protein excretion and improving glomerular structure. A study reported that treatment with physiological doses of C-peptide reduced glomerular hyperfiltration and improved podocyte morphology in diabetic rats .
  • Diabetic Neuropathy : Evidence suggests that C-peptide may ameliorate symptoms of diabetic neuropathy by enhancing nerve function and reducing pain sensitivity through modulation of neurotrophic factors .

2. Reproductive Health

C-peptide has been implicated in reproductive health, particularly in enhancing ovarian function and improving outcomes in women with diabetes. Studies indicate that C-peptide may influence ovarian steroidogenesis and improve insulin sensitivity in reproductive tissues .

3. Wound Healing

C-peptide has been shown to significantly promote skin wound healing through enhanced fibroblast activity and collagen synthesis. This effect underscores its potential therapeutic application in treating chronic wounds associated with diabetes .

Case Studies

Several case studies highlight the therapeutic potential of C-peptide:

  • Case Study 1 : A clinical trial involving Type 1 Diabetes Mellitus (T1DM) patients demonstrated that administration of C-peptide improved microvascular function and reduced albuminuria over a six-month period .
  • Case Study 2 : In a cohort study examining patients with diabetic neuropathy, those receiving C-peptide therapy reported improved sensory function and reduced neuropathic pain compared to controls .

Research Findings Summary Table

StudyFocus AreaKey Findings
Li et al. (2020)Diabetic NephropathyC-peptide reduces urinary protein and improves glomerular morphology.
Pham et al. (2022)Reproductive HealthC-peptide enhances ovarian function in diabetic women.
BioVendor Study (2023)Wound HealingC-peptide promotes fibroblast activity and collagen synthesis.

常见问题

Basic Research Questions

Q. How to select and validate assays for quantifying C-peptide in human serum?

  • Methodological Answer : Use enzyme-linked immunosorbent assay (ELISA) kits with validated sensitivity, such as the SimpleStep ELISA, which provides interpolated concentrations corrected for sample dilution. Ensure duplicate measurements and background subtraction to minimize variability. For validation, compare results against radioimmunoassays (RIA) or mass spectrometry, and report coefficients of variation (CV) <15% .
  • Key Considerations :

  • Specify sample types (serum, plasma, urine) and storage conditions (e.g., heparinized plasma).
  • Include dilution factors and pre-analytical variables (e.g., fasting vs. stimulated samples) .

Q. What statistical approaches are suitable for non-normally distributed C-peptide data?

  • Methodological Answer : Apply non-parametric tests (e.g., Wilcoxon signed-rank test for paired data, Mann-Whitney U test for unpaired data). Use Bland-Altman plots to assess assay comparability and McNemar’s test for proportional differences in detection limits. For parametric data, employ ANOVA with Tukey’s post-hoc analysis .
  • Example : In a study comparing fasted vs. stimulated C-peptide, non-parametric tests revealed significant differences (p<0.05) in secretion dynamics .

Q. How to standardize antibody validation for C-peptide detection in immunohistochemistry?

  • Methodological Answer : Use antibodies with Advanced Verification data, confirming specificity via knockout controls or blocking peptides. Validate in target species (human, mouse, rat) and applications (e.g., Western blot, ELISA). Report dilution ratios, incubation times, and imaging parameters .
  • Table : Antibody Validation Checklist

ParameterRequirement
SpecificityKnockout/blocking peptide validation
Cross-reactivityTested in ≥3 species
ReproducibilityCV <20% across replicates

Advanced Research Questions

Q. How to address batch-to-batch variability in synthetic C-peptide used in bioassays?

  • Methodological Answer : Request additional quality control (QC) metrics, such as peptide content, salt content, and trifluoroacetic acid (TFA) removal (<1% for cell assays). Pre-test batches in pilot experiments to assess bioactivity consistency. For longitudinal studies, reserve a single batch or adjust concentrations based on QC data .
  • Case Study : Batch variability in TFA content altered cell viability in a dose-response study, requiring re-normalization of peptide concentrations .

Q. What strategies optimize subgroup analyses based on baseline C-peptide levels?

  • Methodological Answer : Stratify cohorts using tertiles (e.g., low: <0.3 nmol/L, medium: 0.3–0.7 nmol/L, high: >0.7 nmol/L) or clinical thresholds. Perform sensitivity analyses to assess heterogeneity sources and use network meta-analysis for treatment efficacy comparisons. Report confidence intervals and p-value adjustments for multiple testing .
  • Example : In a network meta-analysis, high baseline C-peptide subgroups showed greater responsiveness to insulin-sparing therapies (95% CI: 1.3–30.0) .

Q. How to design longitudinal studies assessing C-peptide secretion dynamics in type 1 diabetes?

  • Methodological Answer : Use frequent sampling (e.g., 24-hour profiles) and stochastic deconvolution models to estimate secretion rates. Adjust dosages based on age and symptom progression, and standardize measurement times to avoid data exclusion. Include placebo arms to isolate treatment effects .
  • Table : Longitudinal Study Design

ParameterRecommendation
Sampling FrequencyEvery 30–60 minutes for 24 hours
Statistical ModelNonlinear mixed-effects (NLME) with stochastic differential equations
Ethical ApprovalInclude IRB-approved informed consent

Q. How to integrate C-peptide data with multi-omics datasets for systems biology insights?

  • Methodological Answer : Use standardized metadata frameworks (e.g., MIAME for microarrays) to ensure cross-platform compatibility. Perform pathway enrichment analysis linking C-peptide levels to transcriptomic or proteomic signatures. Validate findings using public repositories (e.g., GEO, PRIDE) .
  • Checklist :

  • Report peptide-array experimental conditions (pH, buffer composition).
  • Share raw data in supplementary files with hyperlinks .

Methodological Reporting Guidelines

Q. What are best practices for reporting C-peptide measurements in publications?

  • Methodological Answer : Follow journal-specific guidelines (e.g., Clinical Chemistry):

  • Detail assay conditions (pH, buffer, instrumentation).
  • Provide raw and background-subtracted data in tables.
  • Include ethical approval and informed consent statements .
    • Example : A study reported urinary C-peptide using Roche E170 analyzer settings, including CVs for inter-assay variability .

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